2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure comprising an imidazole ring and a pyridine ring. This compound is recognized for its potential biological activity and applications in medicinal chemistry. The molecular formula of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine is , with a molecular weight of approximately 223.273 g/mol. Its CAS number is 881040-42-2, indicating its unique identification in chemical databases.
The compound is classified as a nitrogen-containing heterocyclic compound. It is derived from the imidazo[1,2-a]pyridine framework, which has been extensively studied due to its diverse pharmacological properties. The presence of the 2,4-dimethylphenyl substituent enhances its chemical reactivity and biological profile, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine can be achieved through various methods. One prevalent approach involves the condensation reaction between 2-aminopyridine and 2,4-dimethylbenzaldehyde in the presence of an acid catalyst. This reaction typically occurs under reflux conditions in a polar solvent such as ethanol or methanol.
The molecular structure of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine features:
The compound's structural representation can be detailed using its canonical SMILES notation: CC1=CC(=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C
.
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with new properties.
The mechanism of action for 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine involves interactions at the molecular level with specific biological targets:
This mechanism highlights its potential as an anticancer agent by disrupting cellular processes critical for tumor growth.
Relevant data indicates that these properties make it suitable for various applications in scientific research.
The compound has several applications across different fields:
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6